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molecular formula C13H18 B8302414 2-(4-Cyclohexenyl)bicyclo(2.2.1)hept-5-ene CAS No. 4711-96-0

2-(4-Cyclohexenyl)bicyclo(2.2.1)hept-5-ene

Cat. No. B8302414
M. Wt: 174.28 g/mol
InChI Key: KKCXDWJDGRCIAB-UHFFFAOYSA-N
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Patent
US05406003

Procedure details

Dicyclopentadiene and 4-vinylcyclohexene in equimolar mixture were heated in an autoclave at 240° C. for 4-4.5 hours. The reaction product was diluted with cyclohexane and passed through a packed bed of alumina to remove the t-butylcatechol inhibitor introduced with the reactants. The resulting product mixture was distilled in a wiped film evaporator at 3 mm Hg pressure at 90° C. to produce a light fraction containing unreacted vinylcyclohexene and dicyclopentadiene and the mono-adducts of 4-vinylcyclohexene and cyclopentadiene. A 150 g sample of this distillate was vacuum distilled using a 10-tray Oldershaw column to give four fractions. The fourth fraction, 65 g, was shown by gas chromatographic analysis to consist of 0.15% dicyclopentadiene, 88.3% endo-5-(3-cyclohexen-1-yl)-2-norbornene, 6.1% exo-5-(3-cyclohexen-1-yl)-2-norbornene and two additional components present in the amount of 1.9% and 2.4% which are believed to be isomeric adducts of the formula ##STR4## several additional components totalling about 0.4%, 0.4% tricyclopentadiene and about 0.4% unidentified components. Analysis of the fraction by nuclear magnetic resonance indicated about 87 mole percent of the endo adduct, about 9 mole percent of the exo adduct and about 5% of the isomeric adducts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
isomeric adducts
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Type
solvent
Reaction Step Three
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reactant
Reaction Step Four
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reactant
Reaction Step Four
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Reaction Step Five
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reactant
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Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
endo-5-(3-cyclohexen-1-yl)-2-norbornene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
exo-5-(3-cyclohexen-1-yl)-2-norbornene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C1C2C3C=CC(C2C=C1)C3.C(C1CCC=CC1)=C.C(C1CCCCC=1)=C.C1CC=CC=1.[CH2:32]1[CH:36]2[CH:37]3[CH:41]4[CH:42]5[CH:46]=[CH:45][CH:44]([CH:40]4[CH:39]([CH:35]2C=[CH:33]1)[CH2:38]3)C5>C1CCCCC1>[CH:41]1([CH:37]2[CH2:38][CH:39]3[CH2:35][CH:36]2[CH:32]=[CH:33]3)[CH2:40][CH2:44][CH:45]=[CH:46][CH2:42]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C1C3CC2C4C3C5CC4C=C5
Step Two
Name
isomeric adducts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1CC=CCC1
Step Five
Name
Quantity
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Type
reactant
Smiles
C(=C)C1=CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Step Six
Name
Quantity
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Type
reactant
Smiles
C(=C)C1CC=CCC1
Step Seven
Name
Quantity
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Type
reactant
Smiles
C1=CC=CC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
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C1C=CC2C1C3CC2C=C3
Step Nine
Name
endo-5-(3-cyclohexen-1-yl)-2-norbornene
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Type
reactant
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Step Ten
Name
exo-5-(3-cyclohexen-1-yl)-2-norbornene
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Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the t-butylcatechol
ADDITION
Type
ADDITION
Details
inhibitor introduced with the reactants
DISTILLATION
Type
DISTILLATION
Details
The resulting product mixture was distilled in a wiped film evaporator at 3 mm Hg pressure at 90° C.
CUSTOM
Type
CUSTOM
Details
to produce a light fraction
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give four fractions

Outcomes

Product
Name
Type
Smiles
C1(CC=CCC1)C1C2C=CC(C1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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